molecular formula C6H7N3S B2452073 1-ethyl-4-isothiocyanato-1H-pyrazole CAS No. 1006471-59-5

1-ethyl-4-isothiocyanato-1H-pyrazole

Cat. No.: B2452073
CAS No.: 1006471-59-5
M. Wt: 153.2
InChI Key: MWCHISUUNOOCKK-UHFFFAOYSA-N
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Description

1-ethyl-4-isothiocyanato-1H-pyrazole is a chemical compound with the molecular formula C₆H₇N₃S. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-isothiocyanato-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be represented as follows:

1-ethyl-1H-pyrazole-4-amine+thiophosgeneThis compound+HCl\text{1-ethyl-1H-pyrazole-4-amine} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} 1-ethyl-1H-pyrazole-4-amine+thiophosgene→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Cycloaddition Reactions: Reagents such as dienes and alkynes are used, often in the presence of a catalyst like a Lewis acid.

Major Products Formed

    Thiourea Derivatives: Formed by the reaction with amines.

    Carbamate Derivatives: Formed by the reaction with alcohols.

    Thiocarbamate Derivatives: Formed by the reaction with thiols.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

1-ethyl-4-isothiocyanato-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-isothiocyanato-1H-pyrazole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups of lysine residues in proteins. This covalent modification can alter the function of the target protein, leading to various biological effects. The compound can also participate in cycloaddition reactions, forming stable heterocyclic structures that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl group and the isothiocyanate group. The ethyl group can influence the compound’s solubility and steric properties, while the isothiocyanate group provides a reactive site for covalent modification of biological molecules. This combination of features makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-ethyl-4-isothiocyanatopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCHISUUNOOCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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